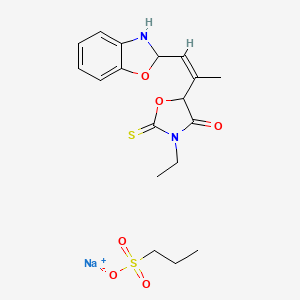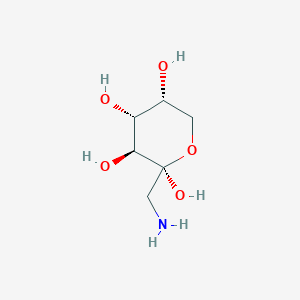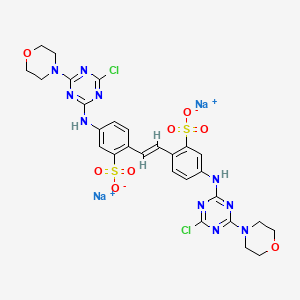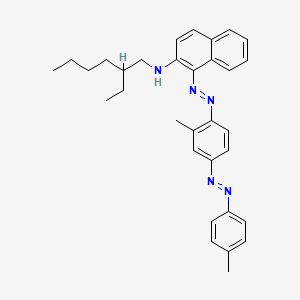
N-(2-Ethylhexyl)-1-((2-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylhexyl)-1-((2-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be aryl or alkyl groups. These compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylhexyl)-1-((2-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as an aniline derivative, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Azo compounds undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to the corresponding amines using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidation of azo compounds can lead to the formation of azoxy compounds or nitro compounds, depending on the conditions.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Corresponding aromatic amines.
Oxidation: Azoxy compounds, nitro compounds.
Substitution: Halogenated or nitrated azo compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethylhexyl)-1-((2-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes and materials.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of azo compounds involves the interaction with molecular targets through the azo group. The N=N bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: A commonly used azo dye with a similar structure.
Sudan III: Another azo dye used for staining in biological applications.
Disperse Orange 1: An azo dye used in the textile industry.
Uniqueness
N-(2-Ethylhexyl)-1-((2-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is unique due to its specific substituents, which can influence its color properties, solubility, and reactivity. The presence of the ethylhexyl group and the naphthalene ring can impart distinct characteristics compared to other azo compounds.
Eigenschaften
CAS-Nummer |
93964-07-9 |
|---|---|
Molekularformel |
C32H37N5 |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-1-[[2-methyl-4-[(4-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C32H37N5/c1-5-7-10-25(6-2)22-33-31-19-15-26-11-8-9-12-29(26)32(31)37-36-30-20-18-28(21-24(30)4)35-34-27-16-13-23(3)14-17-27/h8-9,11-21,25,33H,5-7,10,22H2,1-4H3 |
InChI-Schlüssel |
VPHFOJAMECRLDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



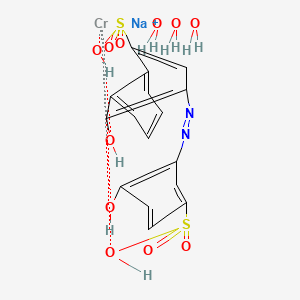
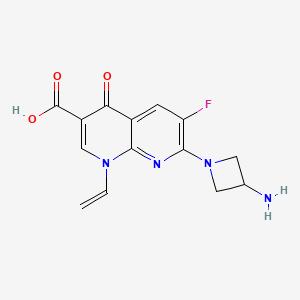

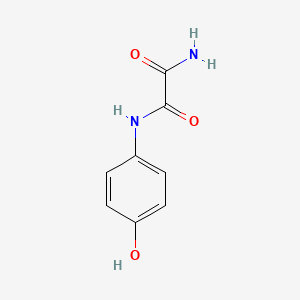
![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)


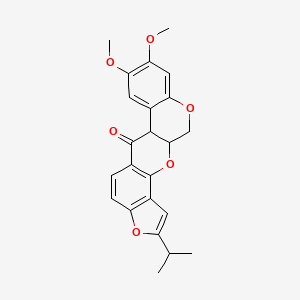

![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
